

Spectroscopic Data of 2-Amino-4,5-dimethylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4,5-dimethylphenol

Cat. No.: B189449

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Amino-4,5-dimethylphenol** (CAS No: 6623-41-2).^[1] While a complete set of publicly available experimental spectra for this specific compound is not readily accessible, this document outlines the standard methodologies for acquiring and interpreting the necessary spectroscopic data. It serves as a valuable resource for researchers, scientists, and professionals in drug development by detailing the experimental protocols and predicting the expected spectral characteristics based on the compound's molecular structure. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-4,5-dimethylphenol**. These predictions are based on established principles of spectroscopy and the known chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 6.6 - 6.8	Singlet	1H	Ar-H
~ 6.5 - 6.7	Singlet	1H	Ar-H
~ 4.5 - 5.5	Broad Singlet	1H	Ar-OH
~ 3.5 - 4.5	Broad Singlet	2H	Ar-NH ₂
~ 2.2	Singlet	3H	Ar-CH ₃
~ 2.1	Singlet	3H	Ar-CH ₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) (ppm)	Assignment
~ 145 - 150	C-OH
~ 135 - 140	C-NH ₂
~ 125 - 130	C-CH ₃
~ 120 - 125	C-CH ₃
~ 115 - 120	Ar-CH
~ 110 - 115	Ar-CH
~ 18 - 22	Ar-CH ₃
~ 15 - 20	Ar-CH ₃

Infrared (IR) Spectroscopy

Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3200	Strong, Broad	O-H stretch (phenol), N-H stretch (amine)
3050 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (methyl)
1620 - 1580	Medium	N-H bend (amine)
1520 - 1450	Strong	Aromatic C=C stretch
1300 - 1200	Strong	C-O stretch (phenol)
1250 - 1180	Strong	C-N stretch (aromatic amine)
900 - 675	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity	Assignment
137	High	[M] ⁺ (Molecular Ion)
122	High	[M - CH ₃] ⁺
107	Medium	[M - 2CH ₃] ⁺ or [M - NH ₂ - CH ₃] ⁺
94	Medium	[M - CH ₃ - CO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the standard experimental procedures for obtaining the spectroscopic data.

NMR Spectroscopy

2.1.1. ^1H and ^{13}C NMR Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 5-25 mg of the compound for ^1H NMR, or 20-100 mg for ^{13}C NMR, in a deuterated solvent.^[2] The choice of solvent is critical, as it should dissolve the sample and not have signals that overlap with the analyte's signals. For **2-Amino-4,5-dimethylphenol**, deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) are suitable options. The sample is dissolved in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube. It is crucial to ensure the sample is free of any particulate matter, which can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette.

2.1.2. Data Acquisition

The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 500 MHz for ^1H). For a standard ^1H NMR experiment, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, due to the low natural abundance of the ^{13}C isotope, a larger number of scans and a longer relaxation delay are typically required.^[3] Broadband proton decoupling is commonly used in ^{13}C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.^[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. KBr Pellet Preparation

The KBr pellet method is a common technique for analyzing solid samples in FT-IR spectroscopy.^{[5][6][7][8][9]} The procedure involves the following steps:

- **Grinding:** A small amount of the sample (1-2 mg) is thoroughly ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.^[9] This ensures that the sample is finely dispersed within the KBr matrix.
- **Pressing:** The ground mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press.^[8] This forms a thin, transparent, or translucent pellet.

- Analysis: The resulting KBr pellet is placed in a sample holder in the FT-IR spectrometer for analysis.

2.2.2. Data Acquisition

The FT-IR spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum to remove any contributions from atmospheric water and carbon dioxide, as well as the KBr matrix itself.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization

For a solid sample like **2-Amino-4,5-dimethylphenol**, direct insertion or a solids probe can be used to introduce the sample into the mass spectrometer. The most common ionization technique for this type of molecule is Electron Ionization (EI).^{[10][11]} In EI, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ($[\text{M}]^+$).^{[10][12]}

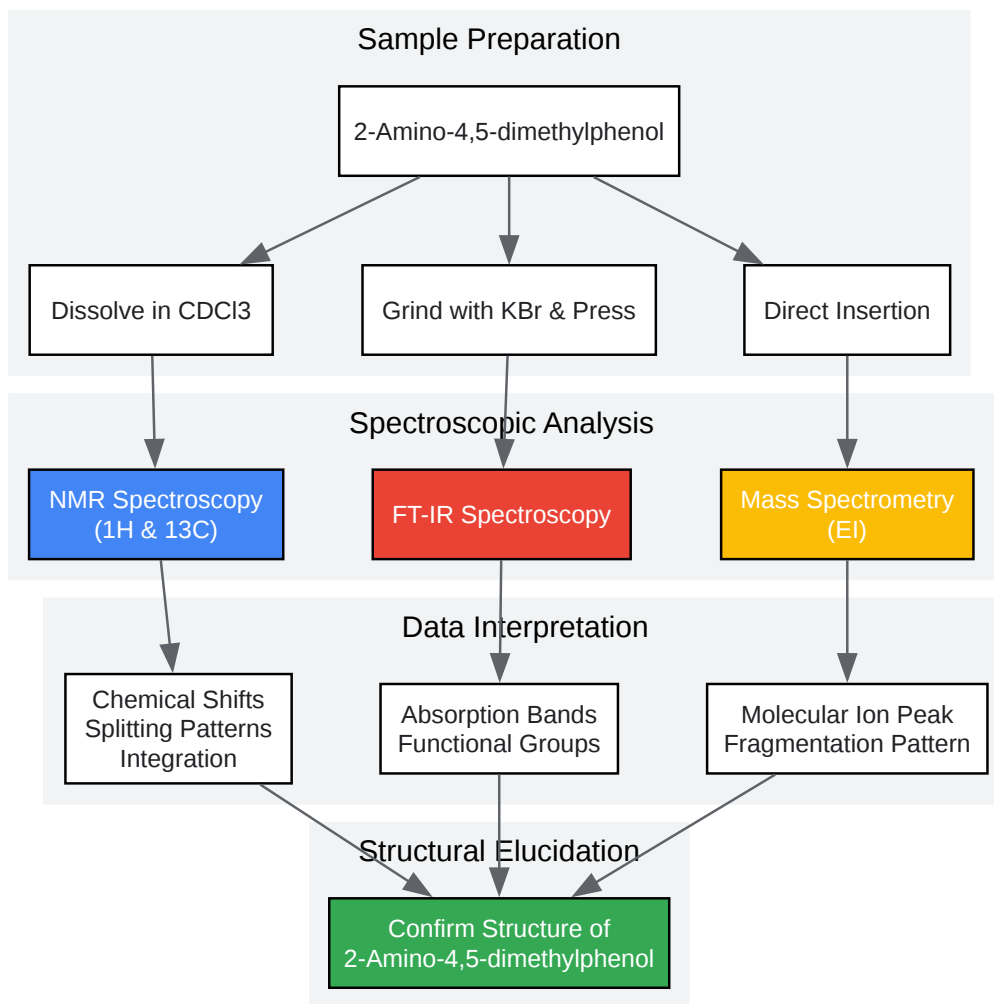
2.3.2. Mass Analysis and Detection

The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum. The excess energy from the electron impact often causes the molecular ion to fragment into smaller, characteristic ions, providing valuable structural information.^[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Amino-4,5-dimethylphenol**, from sample preparation to structural elucidation.

Spectroscopic Analysis Workflow for 2-Amino-4,5-dimethylphenol



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Caption: Workflow for the spectroscopic analysis of **2-Amino-4,5-dimethylphenol**.

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